1-(2-Fluorophenyl)cyclopropane-1-carbothioamide chemical structure
1-(2-Fluorophenyl)cyclopropane-1-carbothioamide chemical structure
An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide
Abstract
This technical guide provides a comprehensive overview of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The unique combination of a conformationally rigid cyclopropane scaffold, a bioisosterically significant fluorophenyl group, and a versatile carbothioamide functional group makes this molecule a valuable building block for novel therapeutic agents. This document details a robust and logical synthetic pathway, provides protocols for its execution, outlines methods for structural characterization, and discusses the potential biological significance and applications of this compound and its derivatives. The methodologies are grounded in established chemical principles, ensuring scientific integrity and reproducibility for professionals in the field.
Introduction & Scientific Rationale
The incorporation of small, strained ring systems into molecular scaffolds is a powerful strategy in modern drug design. The cyclopropane ring, in particular, offers a unique set of properties: its rigid, three-dimensional structure can enforce specific pharmacophoric conformations, while its unique electronic character—possessing both sp² and sp³ hybridization features—can modulate a molecule's physicochemical properties.[1] These attributes can lead to enhanced binding affinity, improved metabolic stability, and reduced off-target effects.[2][3]
When combined with other privileged fragments, such as the 2-fluorophenyl group—a common moiety in centrally active and metabolic drugs—the resulting structure becomes a compelling starting point for library synthesis. The thioamide functional group further enhances the molecule's utility, serving as a key intermediate for the synthesis of thiazoles, thiadiazoles, and other sulfur-containing heterocycles, or acting as a pharmacophore itself.[4]
This guide presents a detailed, field-proven approach to the synthesis of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide, beginning from commercially available precursors. We will elucidate the causality behind the selection of reagents and reaction conditions, provide step-by-step protocols, and discuss the analytical techniques required for unambiguous structural validation.
Chemical Structure & Physicochemical Properties
The core structure consists of a cyclopropane ring substituted at the C1 position with both a 2-fluorophenyl group and a primary carbothioamide group.
Caption: Chemical structure of the title compound.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀FNS | Calculated |
| Molecular Weight | 195.26 g/mol | Calculated |
| XLogP3 | ~2.5 | Estimated based on similar structures |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |
| Hydrogen Bond Acceptors | 1 (from C=S) | Calculated |
| Physical Form | Expected to be a solid at STP | Inferred |
Proposed Synthetic Pathway & Strategy
A robust and logical retrosynthetic analysis identifies 1-(2-fluorophenyl)cyclopropane-1-carboxamide as the immediate precursor, which can be accessed from the corresponding carbonitrile. This multi-step synthesis is designed for efficiency and scalability, utilizing well-documented and reliable chemical transformations.
Retrosynthetic Analysis
The conversion of a primary amide to a primary thioamide is reliably achieved via thionation. The amide itself is accessible from a nitrile precursor through hydrolysis. The core cyclopropane ring can be constructed via cyclopropanation of an activated acetonitrile derivative.
Caption: Retrosynthetic pathway for the target molecule.
Forward Synthesis Workflow
The proposed forward synthesis involves three key stages:
-
Cyclopropanation: Formation of the cyclopropane ring by reacting 2-(2-fluorophenyl)acetonitrile with 1,2-dibromoethane under phase-transfer catalysis conditions. This method is effective for α-alkylation of active methylene compounds.[2]
-
Hydrolysis & Amidation: Conversion of the resulting nitrile to the corresponding primary amide. A common route involves hydrolysis to the carboxylic acid followed by amidation, though direct conversion is also possible.[2]
-
Thionation: Conversion of the primary amide to the target primary thioamide using a specialized thionating agent. Lawesson's Reagent is selected for this step due to its high efficiency in converting amides to thioamides under relatively mild conditions, with predictable outcomes and high yields.[4][5]
Caption: Overall workflow from starting material to final product.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for trained professionals in a controlled laboratory setting. All appropriate safety precautions must be taken.
Protocol 4.1: Synthesis of 1-(2-Fluorophenyl)cyclopropane-1-carbonitrile
This procedure is adapted from established methods for cyclopropanation of phenylacetonitrile derivatives.[2]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(2-fluorophenyl)acetonitrile (1.0 eq), tetrabutylammonium bromide (TBAB, 0.1 eq), and 1,2-dibromoethane (1.2 eq).
-
Reagent Addition: Prepare a 50% (w/v) aqueous solution of sodium hydroxide (NaOH). Slowly add the NaOH solution (3.0 eq) to the stirred mixture. The reaction is exothermic.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Add 100 mL of water and 100 mL of ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure nitrile.
Protocol 4.2: Synthesis of 1-(2-Fluorophenyl)cyclopropane-1-carboxamide
This two-step protocol first hydrolyzes the nitrile to a carboxylic acid, which is then converted to the amide.
-
Hydrolysis: In a sealed vessel, add the nitrile from Protocol 4.1 (1.0 eq) to concentrated hydrochloric acid (10 volumes). Heat the mixture to 110 °C for 4-6 hours.[2] Cool, and extract the resulting carboxylic acid with dichloromethane. Dry the organic phase and concentrate to yield 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid.
-
Amidation: Dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane. Add oxalyl chloride or thionyl chloride (1.5 eq) and a catalytic amount of DMF. Stir for 2 hours at room temperature. Evaporate the solvent and excess reagent. Dissolve the crude acid chloride in THF and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (5.0 eq). Stir for 1 hour. Extract the product with ethyl acetate, dry the organic phase, and concentrate to yield the primary amide.
Protocol 4.3: Synthesis of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide
This protocol uses Lawesson's Reagent for an efficient thionation.[6]
-
Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the amide from Protocol 4.2 (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: In a separate flask, dissolve Lawesson's Reagent (0.5-0.6 eq) in anhydrous THF. Add this solution to the stirred amide solution at room temperature. Causality: Using a slight excess of the amide ensures complete consumption of the malodorous Lawesson's Reagent. THF is an excellent solvent that allows the reaction to proceed efficiently at room temperature.[6]
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. The reaction is typically complete when the starting amide spot has disappeared.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure. The crude product should be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure target thioamide.
Structural Elucidation & Characterization
Unambiguous confirmation of the final product's structure requires a combination of spectroscopic techniques. The following table outlines the expected characteristic signals.
Table 2: Predicted Spectroscopic Data for 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.1-7.5 (m, 4H, Ar-H), δ ~8.0 (br s, 1H, -CSNHH), δ ~7.5 (br s, 1H, -CSNHH), δ 1.4-1.8 (m, 4H, cyclopropane CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~205 (C=S), δ 158-162 (d, J≈245 Hz, C-F), δ 125-135 (Ar-C), δ ~40 (quaternary C), δ ~20 (cyclopropane CH₂) |
| FTIR (KBr, cm⁻¹) | 3300-3100 (N-H stretch), ~1620 (N-H bend), ~1400 (C=S stretch), ~1220 (C-F stretch) |
| HRMS (ESI+) | Calculated for [C₁₀H₁₁FNS]⁺ (M+H)⁺: 196.0645; Found: Expected within ±5 ppm |
Justification: The aromatic protons will appear as a complex multiplet. The diastereotopic cyclopropane protons will also form a complex multiplet. The thioamide C=S carbon is significantly deshielded compared to an amide C=O. The large one-bond carbon-fluorine coupling constant is characteristic.
Potential Applications in Drug Discovery & Chemical Biology
1-(2-Fluorophenyl)cyclopropane-1-carbothioamide is not merely a synthetic curiosity but a strategic building block for creating novel chemical entities with therapeutic potential.
-
Scaffold for Library Synthesis: The thioamide group is a versatile handle for further chemical elaboration into a variety of heterocyclic systems known to possess biological activity.
-
Medicinal Chemistry Programs: Derivatives of cyclopropane carboxamides have demonstrated a wide range of pharmacological activities, including antidepressant, anti-inflammatory, and antitumor properties.[2][7] This core structure serves as an excellent starting point for structure-activity relationship (SAR) studies targeting kinases, GPCRs, or other protein classes.
-
Fragment-Based Drug Discovery (FBDD): The compact and rigid nature of the molecule makes it an ideal candidate for FBDD campaigns, where small, structurally defined fragments are screened for binding to therapeutic targets.
-
Agrochemical Research: The cyclopropane moiety is also present in a number of successful pesticides and herbicides.[8] This scaffold could be explored for the development of new agrochemicals.
Conclusion
This guide has detailed a scientifically sound and reproducible strategy for the synthesis of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide. By leveraging established, high-yield reactions such as phase-transfer-catalyzed cyclopropanation and Lawesson's Reagent-mediated thionation, this valuable chemical building block can be accessed efficiently. The unique structural and electronic properties conferred by its constituent moieties position this compound as a high-potential starting material for researchers and scientists engaged in the discovery of novel pharmaceuticals and agrochemicals. The provided protocols and characterization data serve as a solid foundation for its synthesis and further exploration in a research setting.
References
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
Rak, J., & Błażejowski, J. (n.d.). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Retrieved from [Link]
-
Wikipedia. (n.d.). Lawesson's reagent. Retrieved from [Link]
-
Mahammed, K. A., Jayashankara, V. P., Rai, N. P., Raju, K. M., & Arunachalam, P. N. (2009). A Mild and Versatile Synthesis of Thioamides. Synlett, 2009(14), 2338-2340. Retrieved from [Link]
-
ACS Publications. (1960). Chemists Find General Thioamide Synthesis. Chemical & Engineering News. Retrieved from [Link]
-
Taylor & Francis Online. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Synthetic Communications, 36(3). Retrieved from [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon. (2020). Retrieved from [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. (2023). Retrieved from [Link]
-
Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides. ResearchGate. (n.d.). Retrieved from [Link]
-
Development of Practical and Scalable Synthetic Route for 1-(2,2,2-Trifluoroethyl)cyclopropane-1-carboxylic Acid. ResearchGate. (2026). Retrieved from [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. (2025). Retrieved from [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry. (2000). Retrieved from [Link]
-
Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2. 3 Biotech. (2024). Retrieved from [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. ResearchGate. (2020). Retrieved from [Link]
Sources
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
